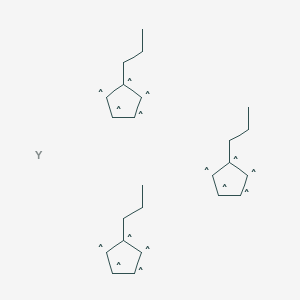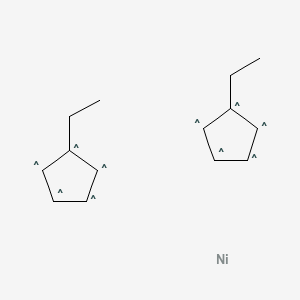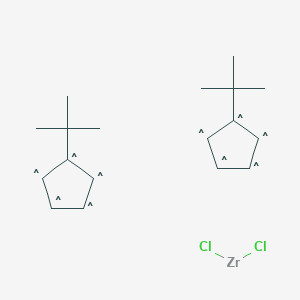
Bis(t-butylcyclopentadienyl)zirconium dichloride; 98%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(t-butylcyclopentadienyl)zirconium dichloride (also known as ZrCl2(C5H9)2 or ZrCl2(tBuCP)) is an organometallic compound that is used for various laboratory experiments. It is a colorless, volatile liquid and is often used as a catalyst in various chemical reactions. The compound is also used in the synthesis of other organometallic compounds. It is also used in the production of polymers and in the synthesis of pharmaceuticals.
科学的研究の応用
Olefin Polymerization
This compound serves as a catalyst in Ziegler-Natta polymerizations of alkenes, which is a process used to produce high-density polyethylene (HDPE) and polypropylene (PP). It helps control the polymer’s molecular weight and stereoregularity, leading to materials with specific properties for various applications .
Ring-Opening Polymerization
It acts as a catalyst for cationic ring-opening polymerization reactions . This application is significant in creating polymers with unique properties, such as cyclic olefin copolymers, which are used in specialty packaging, optics, and electronics .
Hydrothiolation Reactions
The compound is utilized in Markovnikov-selective intermolecular hydrothiolation of terminal alkynes. This reaction is useful for adding thiol groups to molecules, which can be a key step in synthesizing pharmaceuticals and agrochemicals .
Hydroamination/Cyclisation
It serves as a precatalyst for intramolecular hydroamination/cyclisation of aminoallenes. This process is important for the synthesis of nitrogen-containing heterocycles, which are common structures in many natural products and medicinal compounds .
Transamidation Reactions
Bis(cyclopentadienyl)zirconium dichloride is used in the catalyzed transamidation of primary amides with amines. This reaction is valuable in organic synthesis, particularly in modifying the structure of amides, which are present in many bioactive molecules .
Glycosidation Processes
This chemical serves in stereoselective glycosidation , which is crucial in synthesizing complex carbohydrates found in various bioactive compounds, including antibiotics and antitumor agents .
Cross-Coupling Reactions
As a precursor in synthesizing zirconium-based catalysts, it facilitates cross-coupling reactions , which are pivotal in forming carbon-carbon bonds, an essential step in creating complex organic molecules .
Olefin Metathesis
Lastly, it’s suitable for olefin metathesis , a reaction that rearranges carbon-carbon double bonds. This method is widely used in the synthesis of fine chemicals, pharmaceuticals, and polymers .
作用機序
Target of Action
Bis(t-butylcyclopentadienyl)zirconium dichloride, also known as MFCD01073785, is a type of organometallic compound . It is primarily used as a catalyst in organic synthesis . The primary targets of this compound are unsaturated compounds such as olefins, which are involved in various organic reactions .
Mode of Action
As a catalyst, bis(t-butylcyclopentadienyl)zirconium dichloride facilitates the polymerization of olefins . It does this by interacting with the unsaturated bonds in the olefin molecules, enabling them to link together and form polymers . This compound can also catalyze cross-coupling reactions between halogenated compounds and unsaturated compounds .
Biochemical Pathways
The primary biochemical pathway affected by bis(t-butylcyclopentadienyl)zirconium dichloride is the polymerization of olefins . This process results in the formation of high-density polyethylene and other polymers . These polymers have a wide range of applications, from plastic products to chemical engineering materials.
Result of Action
The primary result of the action of bis(t-butylcyclopentadienyl)zirconium dichloride is the formation of polymers from olefins . This can have significant effects at the molecular level, leading to the creation of complex structures from simpler molecules
Action Environment
The action of bis(t-butylcyclopentadienyl)zirconium dichloride can be influenced by various environmental factors. For instance, it is sensitive to air and moisture, and should be stored in a dark place under an inert atmosphere . Its efficacy as a catalyst can be affected by the presence of impurities in the reaction mixture. Its stability can also be affected by temperature, with higher temperatures potentially leading to decomposition .
特性
InChI |
InChI=1S/2C9H13.2ClH.Zr/c2*1-9(2,3)8-6-4-5-7-8;;;/h2*4-7H,1-3H3;2*1H;/q;;;;+2/p-2 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BURUBEGPJDKBJV-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[C]1[CH][CH][CH][CH]1.CC(C)(C)[C]1[CH][CH][CH][CH]1.Cl[Zr]Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Cl2Zr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(tert-butylcyclopentadienyl)zirconium(IV) dichloride | |
CAS RN |
32876-92-9 |
Source


|
| Record name | Bis(tert-butylcyclopentadienyl)zirconium(IV) dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ac-Pro-Leu-Gly-[(S)-2-mercapto-4-methyl-pentanoyl]-Leu-Gly-OEt](/img/structure/B6318657.png)
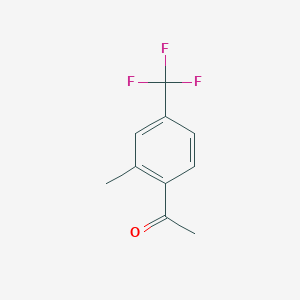
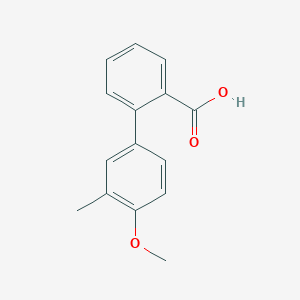
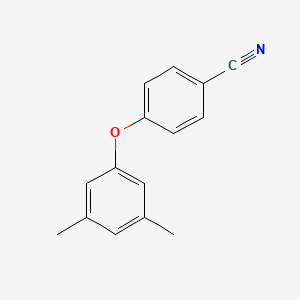
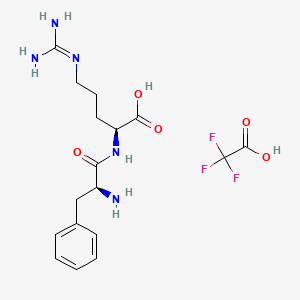
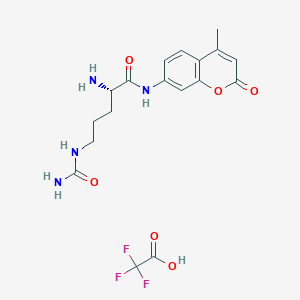

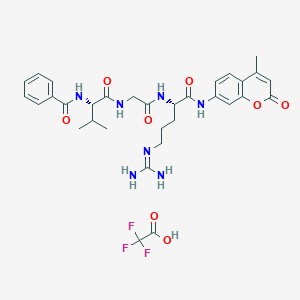
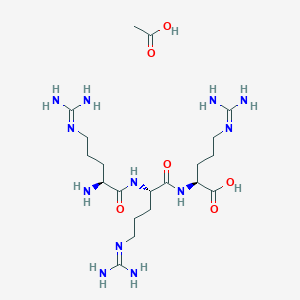


![[6,6]-Phenyl-C61-butyric acid n-octyl ester; 98%](/img/structure/B6318730.png)
